molecular formula C16H17FN4O3 B5523787 8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

Cat. No.: B5523787
M. Wt: 332.33 g/mol
InChI Key: HPMVDMXQSXHFCR-UHFFFAOYSA-N
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Description

8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives It is characterized by the presence of a fluorophenoxy group attached to the purine ring, which imparts unique chemical and biological properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, 1,3-dimethyluric acid, and isopropyl bromide.

    Formation of Intermediate: The first step involves the reaction of 4-fluorophenol with a suitable base, such as sodium hydride, to form the corresponding phenoxide ion. This intermediate is then reacted with 1,3-dimethyluric acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired purine derivative.

    Alkylation: The final step involves the alkylation of the purine derivative with isopropyl bromide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may act as an inhibitor of specific kinases or phosphodiesterases, thereby affecting cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-chlorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
  • 8-(4-bromophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
  • 8-(4-methylphenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

Uniqueness

8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various scientific applications.

Properties

IUPAC Name

8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3/c1-9(2)21-12-13(19(3)16(23)20(4)14(12)22)18-15(21)24-11-7-5-10(17)6-8-11/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMVDMXQSXHFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1OC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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